molecular formula C24H18BrNO2 B11698460 (3E)-1-(4-bromophenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(4-bromophenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11698460
M. Wt: 432.3 g/mol
InChI Key: YOQVIGAWGNCCGD-XDJHFCHBSA-N
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Description

(3E)-1-(4-bromophenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(4-bromophenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of 4-bromobenzaldehyde, 4-methoxybenzaldehyde, and phenylhydrazine with a suitable pyrrolidinone precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, including proteins and nucleic acids.

Medicine

Potential medicinal applications include the development of new drugs for treating diseases such as cancer, inflammation, and infections.

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3E)-1-(4-bromophenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-(4-chlorophenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-1-(4-fluorophenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-1-(4-iodophenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Properties

Molecular Formula

C24H18BrNO2

Molecular Weight

432.3 g/mol

IUPAC Name

(3E)-1-(4-bromophenyl)-3-[(4-methoxyphenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C24H18BrNO2/c1-28-22-13-7-17(8-14-22)15-19-16-23(18-5-3-2-4-6-18)26(24(19)27)21-11-9-20(25)10-12-21/h2-16H,1H3/b19-15+

InChI Key

YOQVIGAWGNCCGD-XDJHFCHBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C=C(N(C2=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C=C(N(C2=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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